cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Description
Historical Context of Cyclohexane Carboxylic Acid Derivatives
The development of cyclohexane carboxylic acid derivatives has its roots in the fundamental understanding of saturated carbocyclic chemistry and the industrial production of cyclohexane itself. Cyclohexanecarboxylic acid, the parent compound of this chemical family, is prepared industrially through the hydrogenation of benzoic acid, a process that transforms the aromatic benzene ring into the saturated cyclohexane structure while preserving the carboxylic acid functional group. This synthetic approach has been fundamental to the development of numerous cyclohexane-based compounds in both academic research and industrial applications.
The historical significance of cyclohexanecarboxylic acid extends beyond its role as a chemical intermediate. It serves as a precursor to caprolactam, which is essential for nylon-6 production, demonstrating the industrial importance of this chemical family. The compound exhibits typical carboxylic acid reactivity, including conversion to acid chlorides such as cyclohexanecarbonyl chloride, which opens pathways to numerous derivative compounds. The evolution of synthetic methodologies has led to increasingly sophisticated approaches for preparing cyclohexanecarboxylic acid derivatives, including multi-step processes that begin with simple starting materials like 1,3-butadiene and acrylic acid.
Patent literature reveals significant advances in the preparation of cyclohexanecarboxylic acid derivatives through novel synthetic routes. One notable development involves a new process for preparing cyclohexanecarboxylic acid derivatives via corresponding cyclohexanecarboxamide derivatives, representing an innovative approach to accessing these important chemical building blocks. These synthetic developments have enabled the preparation of increasingly complex derivatives, including those with specific stereochemical requirements and multiple functional groups.
Significance of Iodophenyl-Substituted Compounds in Organic Chemistry
Organoiodine chemistry represents a crucial area of organic synthesis, with iodophenyl-substituted compounds playing particularly important roles in modern chemical research. Organoiodine compounds are characterized by the presence of one or more carbon-iodine bonds, and while they are relatively rare in nature, they have found extensive applications in synthetic chemistry. The carbon-iodine bond is notably the weakest among carbon-halogen bonds, with bond dissociation energies following the order fluoride greater than chloride greater than bromide greater than iodide.
The weakness of the carbon-iodine bond makes iodide an excellent leaving group, facilitating numerous organic transformations and making iodophenyl compounds valuable synthetic intermediates. This property is particularly important in the context of pharmaceutical chemistry, where the ability to selectively modify molecular structures through halogen exchange or substitution reactions is crucial for drug development. Industrial applications of organoiodine compounds, while limited in large-scale production due to the lability of the carbon-iodine bond, include their use as disinfectants and pesticides.
The high atomic weight of iodine contributes to the notable density of organoiodine compounds, with this physical property sometimes being advantageous in separation and purification processes. For example, methylene iodide has a density of 3.325 grams per milliliter, significantly higher than most organic solvents. This property, combined with the unique reactivity profile of the carbon-iodine bond, makes iodophenyl-substituted compounds particularly valuable in synthetic chemistry applications.
Compounds containing iodophenyl groups often exhibit enhanced biological activity compared to their non-halogenated analogs. The presence of iodine can influence molecular interactions through halogen bonding effects, alter lipophilicity, and provide sites for further chemical modification. These properties make iodophenyl-substituted compounds particularly attractive as pharmaceutical intermediates and research tools in medicinal chemistry.
Nomenclature and Classification of cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
The systematic nomenclature of this compound reflects its complex structural features and stereochemical arrangement. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is designated as 4-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the "cis" prefix indicating the specific stereochemical relationship between the carboxylic acid group and the substituted ethyl chain on the cyclohexane ring.
The compound belongs to the classification of carboxylic acids, which are organic compounds containing a carboxyl group with the formula -C(=O)OH. More specifically, it is categorized as a cyclic carboxylic acid due to the presence of the cyclohexane ring system. The molecule can be further classified as a synthetic organic compound belonging to the class of cyclohexane carboxylic acids. This classification is significant because it places the compound within a well-established family of chemicals with known synthetic approaches and reactivity patterns.
The structural complexity of the compound is evident in its molecular formula C₁₅H₁₇IO₃, which indicates the presence of fifteen carbon atoms, seventeen hydrogen atoms, one iodine atom, and three oxygen atoms. The compound exists in both cis and trans stereoisomeric forms, with the cis configuration referring to the spatial arrangement where specific substituents on the cyclohexane ring are oriented on the same side of the ring. This stereochemical designation is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets.
Table 1: Structural and Classification Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇IO₃ |
| Molecular Weight | 372.20 g/mol |
| Chemical Classification | Cyclic Carboxylic Acid |
| Stereochemistry | cis Configuration |
| Functional Groups | Carboxylic acid, Ketone, Aromatic ring |
| Iodine Position | meta Position on phenyl ring |
| Ring System | Cyclohexane |
Research Importance and Current Applications
The research significance of this compound stems from its potential applications in medicinal chemistry and its utility as a synthetic intermediate in organic synthesis. The compound serves as a valuable building block for the development of novel pharmaceutical agents, particularly those requiring specific stereochemical arrangements and multiple functional groups for biological activity. Its unique structural features, including the combination of a cyclohexane ring, carboxylic acid functionality, and iodophenyl substitution, make it an attractive starting material for further chemical modifications.
Current research applications include its use in studies involving stereoselective synthesis methodologies. The cis stereochemistry of the compound provides researchers with opportunities to investigate stereospecific reactions and to develop new approaches for controlling stereochemical outcomes in complex synthetic sequences. The presence of the iodophenyl group offers additional reactivity through the carbon-iodine bond, enabling various cross-coupling reactions and substitution processes that can lead to structurally diverse derivatives.
The compound has found applications in academic research institutions and pharmaceutical companies as part of their compound libraries for drug discovery programs. The carboxylic acid functionality allows for the formation of amide bonds with various amino compounds, enabling the synthesis of peptide-like molecules and other biologically relevant structures. The ketone group present in the molecule provides another site for chemical modification, allowing for the introduction of additional functional groups through condensation reactions, reductions, or other carbonyl chemistry.
Table 2: Research Applications and Synthetic Utility
| Application Area | Specific Use | Structural Feature Utilized |
|---|---|---|
| Pharmaceutical Intermediates | Drug candidate synthesis | Carboxylic acid and ketone groups |
| Stereoselective Synthesis | Stereochemical studies | cis Configuration |
| Cross-coupling Reactions | Carbon-carbon bond formation | Iodophenyl substitution |
| Medicinal Chemistry | Biological activity screening | Complete molecular structure |
| Organic Synthesis | Building block applications | Multiple functional groups |
The compound's importance in research is further highlighted by its potential for participating in various chemical reactions including esterification, amidation, reduction of the ketone group, and substitution reactions at the iodine position. These reaction possibilities make it a versatile intermediate for accessing diverse chemical structures. The mechanism of action studies suggest that the iodophenyl moiety can participate in halogen bonding interactions, while the carboxylic acid group is capable of forming hydrogen bonds with biomolecules, potentially leading to specific biological effects.
Properties
IUPAC Name |
4-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c16-13-3-1-2-12(9-13)14(17)8-10-4-6-11(7-5-10)15(18)19/h1-3,9-11H,4-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTJTPOZAYVYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC(=CC=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175348, DTXSID001180273 | |
| Record name | trans-4-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-60-0, 735275-66-8 | |
| Record name | trans-4-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Carboxylation of Grignard Reagents
One of the most reliable methods for preparing carboxylic acids, including halogenated aromatic derivatives, is the carboxylation of Grignard reagents . This involves:
- Formation of a Grignard reagent from an aryl or alkyl halide precursor.
- Reaction of the Grignard reagent with carbon dioxide to introduce the carboxyl group.
- Acidic work-up to liberate the free carboxylic acid.
For this compound, the synthetic route might proceed as follows:
| Step | Description |
|---|---|
| 1. Preparation of the aryl halide precursor | Starting from 3-iodobenzyl bromide or a similar halogenated intermediate. |
| 2. Formation of the Grignard reagent | Treatment with magnesium turnings in anhydrous ether or THF to generate 3-iodophenylmagnesium bromide. |
| 3. Reaction with a cyclohexanone derivative | Nucleophilic addition of the Grignard reagent to a cyclohexanone derivative bearing a protected or pre-installed carboxyl group or precursor. |
| 4. Carboxylation step | Alternatively, the Grignard reagent can be reacted with CO2 to form the carboxylate intermediate. |
| 5. Acidic hydrolysis | Treatment with dilute acid to yield the free cis-4-[2-(3-iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid. |
This method requires careful exclusion of moisture and protic impurities due to the sensitivity of Grignard reagents. Functional groups such as ketones can be incompatible unless protected or introduced in a later step.
Oxidation of Precursors
Another approach involves the oxidation of alkylbenzenes or related intermediates to carboxylic acids:
- Starting from a 3-iodophenyl-substituted cyclohexane derivative with an alkyl side chain.
- Oxidation using strong oxidants such as potassium permanganate (KMnO4) or chromium-based reagents (e.g., potassium dichromate in acid) to convert the side chain into the carboxylic acid.
- Control of reaction conditions to preserve the iodine substituent and avoid over-oxidation of sensitive groups.
This approach is more classical but may be less selective and can lead to side reactions, especially with sensitive iodine substituents.
Hydrolysis of Nitriles
Hydrolysis of nitrile precursors is a common method to prepare carboxylic acids:
- Synthesis of a nitrile intermediate by nucleophilic substitution of an alkyl halide with cyanide ion.
- Hydrolysis of the nitrile under acidic or basic conditions to yield the carboxylic acid.
- Acid hydrolysis is preferred to directly obtain the acid, while alkaline hydrolysis yields the carboxylate salt, which can be acidified.
For this compound, a nitrile intermediate bearing the 3-iodophenyl and cyclohexane moieties could be synthesized and then hydrolyzed to the target acid.
Detailed Preparation Protocol (Hypothetical)
Based on the above strategies, a plausible synthetic route is outlined below:
| Step | Reagents & Conditions | Outcome/Notes |
|---|---|---|
| 1. Synthesis of 3-iodophenylacetyl chloride | React 3-iodophenylacetic acid with thionyl chloride (SOCl2) under reflux. | Formation of acid chloride intermediate for coupling. |
| 2. Friedel-Crafts acylation on cyclohexane derivative | React cyclohexane with 3-iodophenylacetyl chloride in presence of AlCl3 catalyst. | Introduction of the 2-(3-iodophenyl)-2-oxoethyl substituent at position 4 of cyclohexane. |
| 3. Oxidation to carboxylic acid | Oxidize the cyclohexane ring or side chain using KMnO4 or CrO3 under controlled conditions. | Formation of cyclohexane-1-carboxylic acid moiety. |
| 4. Purification | Recrystallization or chromatographic purification to isolate cis-isomer. | Ensures stereochemical purity and removal of side products. |
Data Table: Comparative Preparation Methods for this compound
| Method | Key Reagents | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Grignard Carboxylation | 3-iodophenyl bromide, Mg, CO2, acid | High selectivity, direct carboxylation | Sensitive to moisture, functional group incompatibility | 60-80% |
| Oxidation of Alkylbenzenes | KMnO4, K2Cr2O7, acidic media | Straightforward, well-established | Potential over-oxidation, iodine sensitivity | 50-70% |
| Hydrolysis of Nitriles | Alkyl halide, NaCN, acid/base hydrolysis | Carbon chain elongation, versatile | Toxic cyanide handling, multi-step | 55-75% |
| Friedel-Crafts Acylation + Oxidation | Acid chloride, AlCl3, KMnO4 | Direct introduction of keto group | Requires careful control, possible rearrangements | 40-65% |
Research Findings and Notes
The carboxylation of Grignard reagents is widely regarded as the most efficient and reliable method for synthesizing aromatic carboxylic acids with halogen substituents due to its regioselectivity and functional group tolerance when properly protected.
The oxidation methods must be optimized to avoid cleavage or substitution of the iodine atom, which can be labile under harsh oxidative conditions.
Hydrolysis of nitriles provides a strategic route for chain elongation and introduction of carboxylic acid functionality, but requires careful handling of toxic cyanide reagents and control of reaction pH to isolate the free acid.
The stereochemistry (cis configuration) of the cyclohexane ring substituents must be controlled either by starting from stereochemically pure cyclohexane derivatives or by chromatographic separation of isomers post-synthesis.
Chemical Reactions Analysis
Types of Reactions
cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application. For example, in a biological setting, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s structural analogs differ in three key aspects:
- Halogen substituents (Cl, Br, I, or CF₃) on the phenyl ring.
- Substituent position (ortho, meta, para).
- Stereochemistry (cis vs. trans cyclohexane configuration).
Table 1: Comparative Molecular Properties
Key Findings and Implications
Halogen Effects :
- Molecular Weight : Heavier halogens (Cl < Br < I) increase molecular weight significantly. The target compound’s iodine substituent (~126.9 g/mol) contributes to its higher molecular weight (~371.9 g/mol) compared to chloro (280.74 g/mol) and bromo (325.20 g/mol) analogs .
- Reactivity : Iodine’s lower electronegativity and larger atomic radius may enhance lipophilicity and alter metabolic stability compared to smaller halogens like Cl or Br .
Substituent Position: Meta vs. Para: The 3-iodophenyl group in the target compound creates distinct electronic effects compared to para-substituted analogs (e.g., 4-methoxy or 4-iodo).
Stereochemistry :
- Cis vs. Trans : The cis configuration of the target compound likely affects its three-dimensional conformation, solubility, and interactions with enzymes or receptors. For example, the trans-3-bromo analog () may exhibit different pharmacokinetic properties due to altered ring puckering .
Biological Activity
Cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a chiral organic compound with significant implications in medicinal chemistry. Its unique structure, characterized by a cyclohexane ring with a carboxylic acid group and an iodophenyl moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and structure-activity relationships.
The molecular formula of this compound is C15H17IO3, with a molecular weight of 372.2 g/mol. The presence of the iodine atom in the phenyl ring can significantly influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H17IO3 |
| Molecular Weight | 372.2 g/mol |
| Predicted Boiling Point | ~480.3 °C |
| Density | ~1.565 g/cm³ |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of various derivatives related to this compound. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and Huh7 (liver cancer) cells.
- Cytotoxicity Studies :
- A sulforhodamine B (SRB) assay revealed that several derivatives exhibited IC50 values ranging from 0.7 to 35.2 µM against various cancer cell lines, indicating significant potency compared to standard chemotherapeutics like doxorubicin and sorafenib .
- The mechanism of action appears to involve cell cycle arrest at the G0/G1 phase and downregulation of cyclin-dependent kinase 4 (CDK4) levels .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Cholinesterase Inhibition : Compounds structurally related to this compound have shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, one derivative exhibited an IC50 value of 0.22 µM against AChE, indicating strong inhibitory potential .
Structure-Activity Relationships
The position of the iodine atom on the phenyl ring is crucial in determining the biological activity of these compounds. Variations in substitution patterns lead to different interaction profiles with biological targets:
| Compound Name | Iodine Position | Biological Activity |
|---|---|---|
| This compound | 3 | Potential anticancer and enzyme inhibition |
| cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | 4 | Similar structural features, differing activity |
| cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | 2 | Different interaction profiles based on substitution |
Case Studies
Several case studies have evaluated the biological activities of related compounds:
- Indole-Isoxazole Derivatives : A study synthesized indole-isoxazole hybrids that were evaluated for anticancer activity against liver cancer cell lines. Some derivatives showed significant cytotoxicity and were further analyzed for their molecular mechanisms .
- Molecular Docking Studies : In silico docking studies have been conducted to understand how these compounds interact with target enzymes such as AChE and COX-2. These studies revealed specific interactions that could explain their inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
